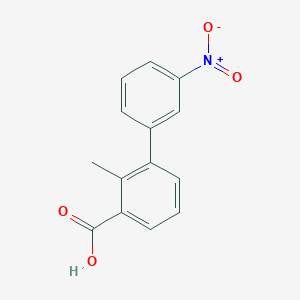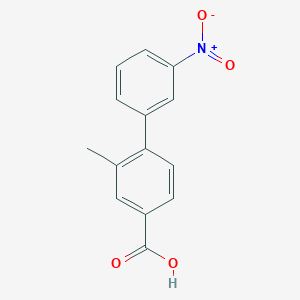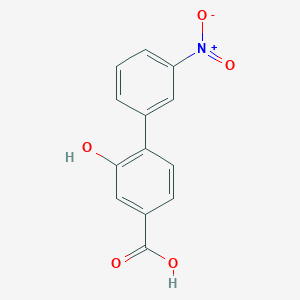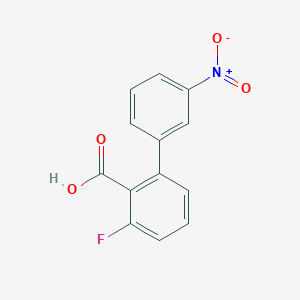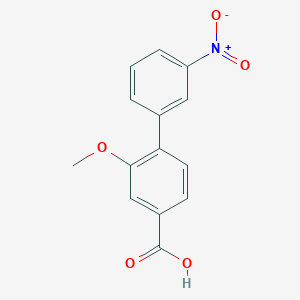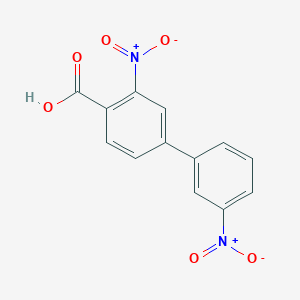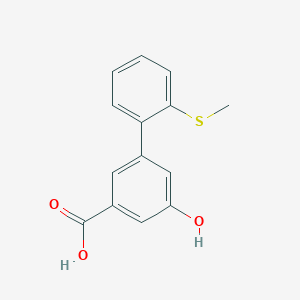
6-Methyl-2-(2-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(2-methylthiophenyl)benzoic acid, 95%, also known as 6-Methyl-2-methylthiophenyl benzoic acid or 6-Methyl-2-MTBA, is an aromatic carboxylic acid that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of about 160°C. This compound is a valuable tool for scientists due to its versatile properties, which allow it to be used in a variety of experiments.
Aplicaciones Científicas De Investigación
6-Methyl-2-MTBA is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the study of the mechanism of action of drugs. It is also used in the synthesis of other compounds, such as dyes and pigments. In addition, 6-Methyl-2-MTBA is used as a reagent in organic chemistry, in the synthesis of polymers, and in the study of enzyme kinetics.
Mecanismo De Acción
6-Methyl-2-MTBA is believed to act as a proton donor, donating protons to the active site of enzymes. This allows the enzyme to catalyze the reaction of the substrate molecules and produce the desired product. It is also believed to act as an inhibitor of certain enzymes, preventing them from catalyzing the reaction of the substrate molecules.
Biochemical and Physiological Effects
6-Methyl-2-MTBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain receptors, such as the 5-HT2A receptor. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Methyl-2-MTBA in laboratory experiments is that it is relatively easy to synthesize. This makes it a cost-effective reagent for researchers. Additionally, it has a wide range of applications, making it a useful tool for scientists. However, there are some limitations to using 6-Methyl-2-MTBA in laboratory experiments. For example, it is not always easy to obtain pure samples of this compound, which can lead to inaccurate results. In addition, it is not always easy to determine the exact concentration of the compound in a given sample.
Direcciones Futuras
There are a number of potential future directions for research involving 6-Methyl-2-MTBA. One potential direction is the further study of its biochemical and physiological effects. This could include further investigation of its effects on enzyme activity and receptor activity, as well as its potential antioxidant properties. Another potential direction is the development of new synthesis methods for 6-Methyl-2-MTBA, which could make it easier to obtain pure samples of this compound. Finally, further research could be done to explore the potential applications of 6-Methyl-2-MTBA in the development of new drugs and other compounds.
Métodos De Síntesis
6-Methyl-2-MTBA can be synthesized in a variety of ways, including the reaction of 2-methylthiophenol and bromoacetic acid. This method involves the use of a strong base, such as sodium hydroxide, to catalyze the reaction. This reaction produces 6-Methyl-2-MTBA as the main product, with the other product being sodium bromoacetate. Another method of synthesis involves the reaction of 2-methylthiophenol and methacrylic acid. This method also requires the use of a strong base, such as sodium hydroxide, to catalyze the reaction. This reaction produces 6-Methyl-2-MTBA as the main product, with the other product being sodium methacrylate.
Propiedades
IUPAC Name |
2-methyl-6-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-6-5-8-12(14(10)15(16)17)11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIAHFWWKUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

